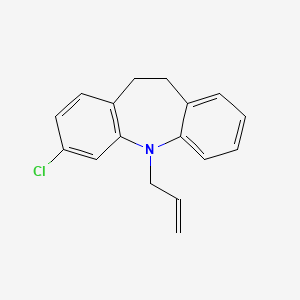
Chlorimipramine HCl EP Impureté G
Vue d'ensemble
Description
Clomipramine Hydrochloride European Pharmacopoeia Impurity G is a chemical compound that is often encountered as an impurity in the synthesis of clomipramine hydrochloride. Clomipramine hydrochloride is a tricyclic antidepressant used primarily for the treatment of obsessive-compulsive disorder. Impurities like Clomipramine Hydrochloride European Pharmacopoeia Impurity G are important to identify and quantify to ensure the purity and safety of pharmaceutical products.
Applications De Recherche Scientifique
Clomipramine Hydrochloride European Pharmacopoeia Impurity G has several scientific research applications:
Biology: It is studied for its potential biological effects and interactions with various biological molecules.
Medicine: Research into its pharmacokinetics and pharmacodynamics helps in understanding the safety and efficacy of clomipramine hydrochloride.
Mécanisme D'action
Target of Action
Clomipramine HCl EP Impurity G primarily targets the serotonin and norepinephrine reuptake transporters in the brain . It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .
Mode of Action
Its active main metabolite, desmethyclomipramine, acts preferably as an inhibitor of noradrenaline reuptake . It also exhibits α1-receptor blockage and β-down-regulation, which likely play a role in its short-term effects .
Biochemical Pathways
The compound’s action affects the serotonin and norepinephrine biochemical pathways. By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, enhancing neurotransmission . This leads to downstream effects such as mood elevation in depressed individuals .
Pharmacokinetics
Clomipramine HCl EP Impurity G is well absorbed from the gastrointestinal tract and undergoes significant first-pass metabolism to form its primary active metabolite, desmethylclomipramine . The apparent elimination half-life of clomipramine is about 24 hours, and that of desmethylclomipramine is about 96 hours . It takes around three weeks to reach steady-state for both active moieties .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by Clomipramine HCl EP Impurity G leads to an overall increase in serotonergic and noradrenergic neurotransmission . This results in a positive effect on mood in depressed individuals . It also has sedative, hypotensive, and anticholinergic effects due to its ability to block histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors .
Action Environment
Various pathological or environmental factors can influence the action, efficacy, and stability of Clomipramine HCl EP Impurity G. For instance, genetic deficiency in hydroxylation can lead to the accumulation of demethylclomipramine at high concentrations, potentially causing serious side effects or nonresponse . Co-administration with neuroleptics, particularly phenothiazines, can have a similar effect . Smoking induces demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of clomipramine in most elderly patients .
Analyse Biochimique
Biochemical Properties
Clomipramine, the parent compound, is known to inhibit the reuptake of neurotransmitters, particularly serotonin, in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft . This suggests that Clomipramine HCl EP Impurity G may interact with enzymes, proteins, and other biomolecules involved in neurotransmitter reuptake.
Cellular Effects
Clomipramine, the parent compound, is known to influence cell function by modulating neurotransmitter levels It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Clomipramine, the parent compound, exerts its effects at the molecular level by inhibiting the reuptake of serotonin and norepinephrine . This leads to an overall increase in serotonergic neurotransmission
Temporal Effects in Laboratory Settings
The temporal effects of Clomipramine HCl EP Impurity G in laboratory settings are not well-documented. The parent compound, Clomipramine, has been studied extensively. It’s known that Clomipramine has a half-life of about 24 hours, and its primary active metabolite, desmethylclomipramine, has a half-life of about 96 hours
Dosage Effects in Animal Models
Studies on Clomipramine, the parent compound, have shown improved efficacy in behavioral paradigms, indicating improved pharmacological activity
Metabolic Pathways
Clomipramine, the parent compound, is metabolized in the liver to its primary active metabolite, desmethylclomipramine
Transport and Distribution
Clomipramine, the parent compound, is known to be well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism
Méthodes De Préparation
The synthesis of Clomipramine Hydrochloride European Pharmacopoeia Impurity G involves several steps, typically starting with the base compound clomipramine. The synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Starting Material: Clomipramine or its derivatives.
Reaction Conditions: The reactions often involve the use of solvents like chloroform, hexane, and ethanol-free chloroform, along with reagents such as triethylamine and sodium hydroxide.
Industrial Production: Industrial production methods for Clomipramine Hydrochloride European Pharmacopoeia Impurity G are similar to laboratory synthesis but are scaled up to meet production demands. The process involves stringent quality control measures to ensure the impurity levels are within acceptable limits.
Analyse Des Réactions Chimiques
Clomipramine Hydrochloride European Pharmacopoeia Impurity G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dechlorinated compounds.
Comparaison Avec Des Composés Similaires
Clomipramine Hydrochloride European Pharmacopoeia Impurity G can be compared with other similar compounds, such as:
- Clomipramine Hydrochloride European Pharmacopoeia Impurity A
- Clomipramine Hydrochloride European Pharmacopoeia Impurity B
- Clomipramine Hydrochloride European Pharmacopoeia Impurity C
- Clomipramine Hydrochloride European Pharmacopoeia Impurity D
- Clomipramine Hydrochloride European Pharmacopoeia Impurity E
- Clomipramine Hydrochloride European Pharmacopoeia Impurity F
Each of these impurities has unique chemical structures and properties, which can affect their behavior and interactions in pharmaceutical formulations . Clomipramine Hydrochloride European Pharmacopoeia Impurity G is unique due to its specific molecular structure and the conditions under which it is formed.
Propriétés
IUPAC Name |
2-chloro-11-prop-2-enyl-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULRPNFIPCUIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425793-87-8 | |
| Record name | 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo(b,f)azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425793878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-5-(PROP-2-EN-1-YL)-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95ZDY52P5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


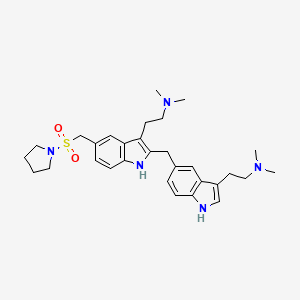
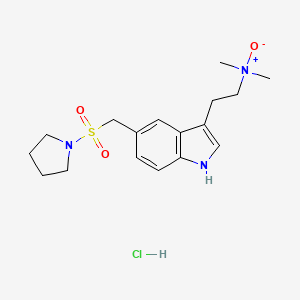
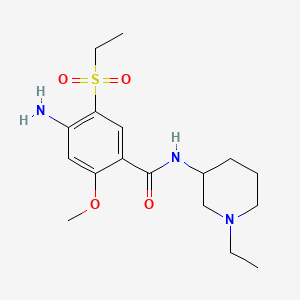
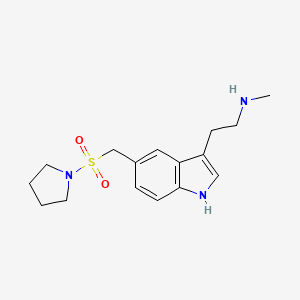

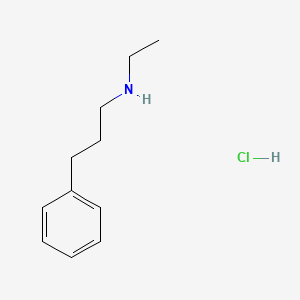
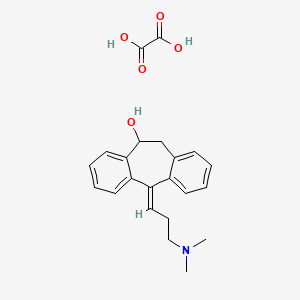
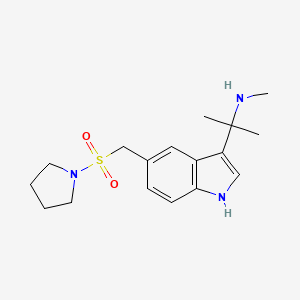
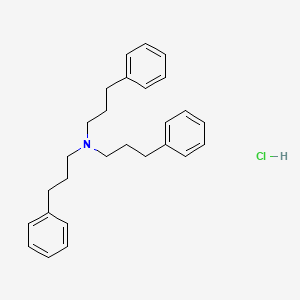
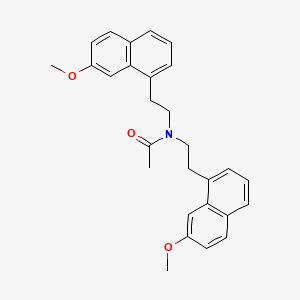
![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
